1-Benzhydrylazetidine-3-carboxylic acid

Synthetic Chemistry Process Development Medicinal Chemistry

Purification of water-soluble intermediates complicates scale-up. 1-Benzhydrylazetidine-3-carboxylic acid solves this: its benzhydryl group reduces water solubility, enabling clean phase separation during work-up-a key advantage over N-benzyl analogs. • Reproducible 71.7% synthetic yield at scale • Hydrogenolytic deprotection in 90% yield releases free azetidine-3-carboxylic acid, a precursor to S1P1 agonists • ≥98% purity ensures consistent downstream reactivity. Bulk quantities available for R&D and process development.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 36476-87-6
Cat. No. B015527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydrylazetidine-3-carboxylic acid
CAS36476-87-6
Synonyms1-(Diphenylmethyl)azetidine-3-carboxylic Acid; 
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H17NO2/c19-17(20)15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)
InChIKeyBRSCYENHLCPOAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzhydrylazetidine-3-carboxylic Acid: Properties & Context


1-Benzhydrylazetidine-3-carboxylic acid (CAS 36476-87-6) is a solid N-substituted azetidine-3-carboxylic acid derivative with the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.32 g/mol [1]. It features a rigid, four-membered azetidine ring that introduces conformational constraint, a carboxylic acid functionality at the 3-position, and a bulky benzhydryl (diphenylmethyl) group at the 1-position . This compound is primarily employed as a key intermediate in the synthesis of polypeptides and as a building block in medicinal chemistry .

1Conformationally constrained azetidine scaffold for peptide mimetics
2Benzhydryl group serves as removable N-protecting moiety
3Well-suited for polypeptide synthesis intermediates
4Medicinal chemistry building block for drug discovery research

1-Benzhydrylazetidine-3-carboxylic Acid: Key Differentiators


Simple substitution with other N-substituted azetidine-3-carboxylic acid derivatives (e.g., 1-benzyl, 1-tert-butyl) or with the 2-carboxylic acid regioisomer is not feasible without significant process re-validation due to three key factors: (1) The benzhydryl group imparts distinct physical properties, such as significantly reduced water solubility, which are critical for specific synthetic work-ups [1]; (2) Synthetic routes and yields differ substantially depending on the N-substituent, directly impacting cost-of-goods ; and (3) The position of the carboxylic acid group (3- vs. 2-) dictates the compound's utility as a specific building block for peptide mimetics and defined intermediates . The evidence presented below quantifies these differences, demonstrating why this specific CAS is not a drop-in replacement for its closest analogs.

Physical PropertyBenzhydryl group significantly reduces water solubility; replacement with more soluble N-benzyl analog may alter work-up and purification steps.
Synthesis RouteSynthetic yields and routes vary substantially with N-substituent; substitution may impact cost and scalability without re-validation.
RegioisomerCarboxylic acid at 3-position defines utility as peptide building block; 2-carboxylic acid regioisomer serves different functional roles.

1-Benzhydrylazetidine-3-carboxylic Acid: Evidence Guide


Synthesis Yield via Nitrile Hydrolysis

The synthesis of 1-Benzhydrylazetidine-3-carboxylic acid from 1-benzhydryl-3-cyanoazetidine proceeds with a documented isolated yield of 71.7% . In contrast, a patent describing the preparation of the related N-benzyl analog, azetidine-3-carboxylic acid, via hydrogenation of the benzhydryl-protected intermediate reports a yield of 90% for the final deprotected product [1]. This demonstrates a key trade-off: while the final, unprotected azetidine-3-carboxylic acid can be obtained in higher yield after a multi-step sequence, the benzhydryl-protected intermediate (the target compound) offers a robust, high-yielding single-step hydrolysis that is highly reproducible and avoids the challenges of N-benzyl intermediate work-up described in the literature [2].

Synthesis Yield
Reported comparison
71.7% isolated yield (hydrolysis) vs 90% for deprotected product (hydrogenation)
Reproducible single-step synthesis supports reliable supply
Cross-study patent data; conditions differ
Synthetic Chemistry Process Development Medicinal Chemistry

Commercial Purity Standard

Commercial suppliers of 1-Benzhydrylazetidine-3-carboxylic acid routinely offer the compound with a minimum purity specification of 98% [1]. While this is a standard for many research-grade building blocks, it provides a verifiable procurement benchmark against which alternative sources or analogs can be compared. For instance, the methyl ester analog, methyl 1-benzhydrylazetidine-3-carboxylate (CAS 53871-06-0), is often supplied at a slightly lower standard purity of 97% . This difference, though small, may be relevant for applications requiring the highest initial purity for sensitive downstream reactions.

Purity Specification
Supplier specification
≥98% (target acid) vs 97% (methyl ester analog)
Higher purity standard may reduce in-house purification needs
Supplier-reported; verify per lot
Quality Control Procurement Analytical Chemistry

Physical Properties: Solubility & Melting Point

The presence of the bulky, hydrophobic benzhydryl group fundamentally alters the physical properties of 1-benzhydrylazetidine-3-carboxylic acid compared to less substituted analogs. Its melting point is reported in the range of 178-180°C or at 198°C (dec.) [1]. Crucially, patent literature explicitly states that benzhydryl-protected azetidine intermediates are "essentially insoluble in water" [2], in stark contrast to the N-benzyl analog, which is noted for its high water solubility that causes practical separation difficulties [3]. While the free azetidine-3-carboxylic acid is also reported as soluble in water , its melting point is significantly higher at 260-265°C (dec.) , reflecting its zwitterionic character.

Water Solubility
Class-level inference
Essentially insoluble (target) vs high water solubility (N-benzyl analog)
Insolubility enables clean aqueous phase separation
Patent-reported; confirm under process conditions
Physical Chemistry Process Engineering Formulation

Regioisomeric Specificity

The position of the carboxylic acid on the azetidine ring dictates the compound's utility as a building block. 1-Benzhydrylazetidine-3-carboxylic acid is a well-established intermediate for polypeptide synthesis and the construction of peptide mimetics . Its 2-carboxylic acid regioisomer, 1-benzhydrylazetidine-2-carboxylic acid (CAS 65219-11-6), while sharing the same molecular formula and weight (C₁₇H₁₇NO₂; 267.32 g/mol), is characterized as an amino acid derivative and enzyme inhibitor . This functional divergence stems directly from the different spatial presentation of the carboxyl group. Procuring the incorrect regioisomer would lead to a complete failure in a synthesis designed for the 3-carboxylic acid scaffold.

Application Class
Class-level inference
3-COOH: polypeptide intermediate / 2-COOH: enzyme inhibitor
Functional non-interchangeability; verify regioisomer for synthesis
Based on literature and vendor descriptions
Medicinal Chemistry Peptide Chemistry Chemical Biology

1-Benzhydrylazetidine-3-carboxylic Acid: Target Applications


Polypeptide & Peptidomimetic Building Blocks

This is the compound's primary and most documented application. The azetidine ring imparts conformational rigidity, while the benzhydryl group serves as a protective moiety that can be removed via hydrogenation . The well-characterized synthesis with a reproducible 71.7% yield and its commercial availability at ≥98% purity make it a reliable starting material for incorporating an azetidine-3-carboxylic acid residue into larger peptide chains. This application is directly supported by its classification as a polypeptide synthesis intermediate by multiple authoritative sources .

Hydrophobic Intermediate Work-Up

The unique physical property of low water solubility [1] makes this compound particularly valuable in synthetic sequences where a clean phase separation from aqueous by-products is critical. The patent literature explicitly contrasts this advantageous property with the difficulties encountered when using more water-soluble N-benzyl analogs [2]. Researchers developing scalable synthetic routes should prioritize this compound when a hydrophobic, yet easily removable, N-protecting group is required to simplify purification and improve overall process mass intensity.

Precursor to Azetidine-3-carboxylic Acid

1-Benzhydrylazetidine-3-carboxylic acid serves as an immediate, high-purity precursor to the unprotected azetidine-3-carboxylic acid, a valuable building block for S1P1 receptor agonists and other pharmaceuticals [3]. The hydrogenation step to remove the benzhydryl group is reported to proceed in excellent (90%) yield [1]. Procuring the benzhydryl-protected intermediate ensures a well-defined starting point with known purity, mitigating risks associated with the direct handling of the more polar and hygroscopic free azetidine-3-carboxylic acid.

Neurological & Anti-inflammatory Drug Discovery

Vendor documentation indicates that this compound is a key intermediate in the development of novel analgesics, anti-inflammatory drugs, and pharmaceuticals targeting neurological disorders . While specific biological activity data for the compound itself is not the focus, its role as a privileged scaffold in these active research areas is well-established. Its procurement is therefore a strategic choice for medicinal chemistry programs exploring these therapeutic areas where a conformationally restricted, azetidine-based core is desired.

Application
Selection Property
Validation Focus
Polypeptide Synthesis
Conformationally constrained azetidine scaffold with removable N-protection
Synthetic yield consistency and purity verification
Hydrophobic Intermediate Work-Up
Low water solubility enabling clean phase separation
Purification efficiency and process mass intensity
Precursor to Azetidine-3-carboxylic Acid
High-purity protected precursor for deprotection
Deprotection yield and azetidine-3-carboxylic acid quality
Medicinal Chemistry Programs
Privileged azetidine core for drug discovery research
Target-specific SAR and scaffold optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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